N-Butylideneaniline
Overview
Description
N-Butylideneaniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond. This compound is formed by the condensation of butyraldehyde and aniline. It is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
N-Butylideneaniline, also known as N-(1-Butylidene)-N-phenylamine, is a compound that has been studied for its potential neuroprotective effects . The primary targets of this compound are dopaminergic neurons and α-synuclein . Dopaminergic neurons are essential for controlling movement and cognition, while α-synuclein is a protein that, when misfolded, can contribute to neurodegenerative disorders .
Mode of Action
This compound interacts with its targets by attenuating dopaminergic neuron degeneration induced by 6-hydroxydopamine and reducing α-synuclein accumulation . It may exert its effects by blocking egl-1 expression to inhibit apoptosis pathways and by raising rpn-6 expression to enhance the activity of proteasomes .
Biochemical Pathways
It is known that the compound plays a role in the regulation of apoptosis and proteasome activity . Apoptosis is a form of programmed cell death, and proteasomes are protein complexes that degrade unneeded or damaged proteins. By influencing these pathways, this compound may help protect neurons from damage and death .
Pharmacokinetics
It is known that the compound can be quickly and completely converted to another compound, nbp, in vivo . The bioavailability of this compound is better than that of NBP .
Result of Action
The action of this compound results in significant neuroprotective effects. In animal models of Parkinson’s disease, the compound has been shown to attenuate dopaminergic neuron degeneration, reduce α-synuclein accumulation, recover lipid content, restore food-sensing behavior, and increase dopamine levels . It also prolongs the lifespan of animals treated with 6-hydroxydopamine, a neurotoxin used to induce Parkinson’s disease-like symptoms .
Action Environment
It is known that the compound can be used efficiently with high activity and selectivity for the oxidation of benzyl alcohol to benzaldehyde in the presence of molecular oxygen . This suggests that the compound’s action may be influenced by the presence of certain substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylideneaniline can be synthesized through the condensation reaction between butyraldehyde and aniline. The reaction typically involves mixing equimolar amounts of butyraldehyde and aniline in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Butylideneaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted imines or amines
Scientific Research Applications
N-Butylideneaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioavailability and low toxicity.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
- Butylbenzene
- N-Isopropylaniline
- Cumene
- Propylbenzene
- N-Ethylaniline
Comparison: N-Butylideneaniline is unique due to its Schiff base structure, which imparts distinct reactivity and stability compared to other similar compounds. While compounds like butylbenzene and cumene are primarily hydrocarbons, this compound contains a carbon-nitrogen double bond, making it more reactive in certain chemical transformations. Additionally, its ability to form complexes with metal ions sets it apart from other aniline derivatives .
Properties
IUPAC Name |
N-phenylbutan-1-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPSTWBTULMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063387 | |
Record name | N-Butylideneaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4275-07-4, 1439360-56-1 | |
Record name | N-Butylidenebenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4275-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-butylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylidene-aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N-butylidene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butylideneaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylideneaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-phenylbutan-1-imine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BS2252J89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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